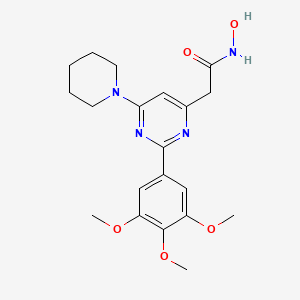

4-Pyrimidineacetohydroxamic acid, 6-piperidino-2-(3,4,5-trimethoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, piperidine, and appropriate pyrimidine precursors. The reaction conditions may involve:

Condensation reactions: Using aldehydes and amines under acidic or basic conditions.

Cyclization reactions: Forming the pyrimidine ring structure.

Hydroxylation: Introducing the hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds may involve:

Batch processing: For small-scale synthesis.

Continuous flow processing: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: For facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on biological systems.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymatic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

N-Hydroxy-2-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide: Lacks the trimethoxyphenyl group.

2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide: Lacks the hydroxy group.

Uniqueness

N-Hydroxy-2-(6-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide is unique due to the presence of both the hydroxy group and the trimethoxyphenyl group, which may confer distinct chemical and biological properties.

Biological Activity

4-Pyrimidineacetohydroxamic acid, 6-piperidino-2-(3,4,5-trimethoxyphenyl)-, is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- CAS Number : 1802907-97-6

- Molecular Formula : C19H24N2O4

The structure features a pyrimidine ring, hydroxamic acid functionality, and a piperidine moiety attached to a trimethoxyphenyl group. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

One of the primary areas of research surrounding this compound is its antitumor activity. Studies have shown that 4-Pyrimidineacetohydroxamic acid can inhibit the growth of various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : It has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and ultimately result in cancer cell death .

Anti-inflammatory Properties

Research indicates that 4-Pyrimidineacetohydroxamic acid possesses anti-inflammatory properties:

- Case Study 2 : A study assessed its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Effects

Emerging research points towards neuroprotective activities:

- Case Study 3 : In animal models of neurodegenerative diseases, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease .

Summary of Research Findings

Properties

CAS No. |

42055-68-5 |

|---|---|

Molecular Formula |

C20H26N4O5 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-hydroxy-2-[6-piperidin-1-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C20H26N4O5/c1-27-15-9-13(10-16(28-2)19(15)29-3)20-21-14(12-18(25)23-26)11-17(22-20)24-7-5-4-6-8-24/h9-11,26H,4-8,12H2,1-3H3,(H,23,25) |

InChI Key |

CDLVHMVKHLQDHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCCCC3)CC(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.